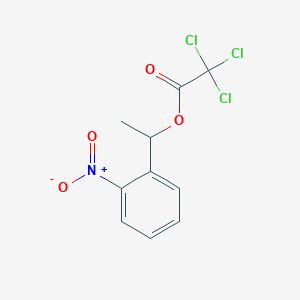

1-(2-Nitrophenyl)ethyl trichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

304443-67-2 |

|---|---|

Molecular Formula |

C10H8Cl3NO4 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

1-(2-nitrophenyl)ethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C10H8Cl3NO4/c1-6(18-9(15)10(11,12)13)7-4-2-3-5-8(7)14(16)17/h2-6H,1H3 |

InChI Key |

PALGJGFZXPWYKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 2 Nitrophenyl Ethyl Trichloroacetate

Esterification Protocols: Acylation of 1-(2-Nitrophenyl)ethanol (B14764)

The final step in the synthesis is the conversion of 1-(2-nitrophenyl)ethanol to the target ester. This is an acylation reaction where the hydroxyl group of the alcohol attacks a highly electrophilic trichloroacetyl source. The choice of acylating agent and catalyst is crucial for achieving high yields and purity.

Direct Acylation using Trichloroacetyl Halides and Anhydrides

Direct acylation is a straightforward method for ester formation, involving the reaction of 1-(2-nitrophenyl)ethanol with a highly reactive acylating agent like trichloroacetyl chloride or trichloroacetic anhydride (B1165640).

Using Trichloroacetyl Chloride: The reaction with trichloroacetyl chloride is typically performed in an anhydrous, aprotic solvent (e.g., dichloromethane) to prevent hydrolysis of the acid chloride. The alcohol's hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the trichloroacetyl chloride. This is followed by the expulsion of a chloride ion, a good leaving group, to form the ester. The reaction generates hydrogen chloride (HCl) as a byproduct, which is often removed by a nitrogen stream or neutralized by a non-nucleophilic base.

Using Trichloroacetic Anhydride: Trichloroacetic anhydride is another potent acylating agent. The mechanism is similar, with the alcohol attacking one of the carbonyl carbons of the anhydride. The leaving group in this case is a trichloroacetate (B1195264) anion. While generally less reactive than the corresponding acyl chloride, the anhydride is a suitable alternative and avoids the generation of corrosive HCl gas. The byproduct is trichloroacetic acid.

These reactions are driven by the high electrophilicity of the carbonyl carbon in the trichloroacetyl group, which is significantly enhanced by the electron-withdrawing effect of the three chlorine atoms.

Base-Mediated Acylation Strategies (e.g., Pyridine (B92270) Catalysis)

The efficiency of acylation reactions can be significantly improved by the use of a base, with pyridine being a common and effective choice. nih.gov Pyridine plays a dual role in these reactions, acting as both a nucleophilic catalyst and an acid scavenger. reddit.comrsc.org

Nucleophilic Catalysis: Pyridine can attack the acylating agent (e.g., trichloroacetyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, 1-(2-nitrophenyl)ethanol. reddit.com

Acid Scavenging: As the reaction proceeds, it generates an acidic byproduct (HCl from trichloroacetyl chloride or trichloroacetic acid from the anhydride). Pyridine is a moderately effective base that neutralizes this acid, forming pyridinium (B92312) hydrochloride or pyridinium trichloroacetate. This prevents the acid from catalyzing potential side reactions or establishing an unfavorable equilibrium, thus driving the reaction toward the product.

The use of pyridine or a similar catalyst like 4-dimethylaminopyridine (B28879) (DMAP), often in combination with a stoichiometric base like triethylamine, is a standard protocol for the esterification of alcohols. nih.gov

Comparative Analysis of Acylating Agents and Their Efficiencies

The choice of acylating agent is critical and depends on factors such as reactivity, cost, safety, and ease of purification. Trichloroacetyl halides and anhydrides are among the most common reagents for this transformation.

| Feature | Trichloroacetyl Chloride | Trichloroacetic Anhydride | Trichloroacetic Acid + Coupling Agent (e.g., DCC) |

| Reactivity | Highest | High | Moderate to High |

| Byproduct | Hydrogen Chloride (HCl) | Trichloroacetic Acid | Dicyclohexylurea (DCU) |

| Handling | Fumes, highly corrosive, moisture-sensitive | Corrosive solid, moisture-sensitive | Solid acid, solid coupling agent |

| Advantages | High reactivity leads to faster reaction times. Gaseous byproduct is easily removed. | Does not produce corrosive HCl gas. | Avoids strong acylating agents; milder conditions. |

| Disadvantages | Corrosive and hazardous byproduct. Requires stringent anhydrous conditions. | Less reactive than the acid chloride. Byproduct must be removed via washing. | Byproduct (DCU) can be difficult to remove completely from the product. |

In terms of efficiency, trichloroacetyl chloride is generally the most reactive agent due to the excellent leaving group ability of the chloride ion. However, the formation of HCl requires the use of an acid scavenger. Trichloroacetic anhydride offers a good balance of reactivity and handling, while methods involving coupling agents are typically reserved for more sensitive substrates where milder conditions are paramount.

Precursor Synthesis and Functional Group Introduction

The availability of the key intermediate, 1-(2-nitrophenyl)ethanol, is a prerequisite for the synthesis of the final product. This alcohol can be prepared through various established organic chemistry reactions.

Preparation of 1-(2-Nitrophenyl)ethanol as a Key Intermediate

The most common and direct method for synthesizing 1-(2-nitrophenyl)ethanol is the reduction of the corresponding ketone, 2'-nitroacetophenone (B117912). This transformation can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions. chemicalbook.com It selectively reduces the ketone functional group without affecting the nitro group on the aromatic ring.

A typical laboratory procedure involves dissolving 2'-nitroacetophenone in a suitable solvent, such as a mixture of methanol (B129727) and 1,4-dioxane, and then adding sodium borohydride in portions at room temperature. chemicalbook.com The reaction is generally rapid and proceeds to completion with high yields. chemicalbook.com

| Reducing Agent | Solvent(s) | Typical Conditions | Yield | Reference |

| Sodium Borohydride (NaBH₄) | Methanol / 1,4-Dioxane | Room Temperature, 30 min | Quantitative | chemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF / Ether | 0 °C to Room Temperature | High | General Method |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol / Ethyl Acetate (B1210297) | H₂ atmosphere, Room Temp | Variable (risk of nitro group reduction) | General Method |

Condensation Reactions for Constructing the 2-Nitrophenyl Ethyl Scaffold

The carbon skeleton of the 2-nitrophenyl ethyl group can be constructed through condensation reactions that form a new carbon-carbon bond. These methods build the precursor necessary for the synthesis of 1-(2-nitrophenyl)ethanol.

One effective strategy is the reaction of 2-nitrobenzaldehyde (B1664092) with an organometallic reagent, such as a Grignard reagent. The reaction of 2-nitrobenzaldehyde with methylmagnesium bromide (CH₃MgBr) introduces the methyl group, forming the secondary alcohol, 1-(2-nitrophenyl)ethanol, directly after an acidic workup. Care must be taken as Grignard reagents can potentially react with the nitro group.

Another classical approach is the Henry Reaction (or nitroaldol reaction), which involves the condensation of an aldehyde with a nitroalkane. In this context, 2-nitrobenzaldehyde could be reacted with nitromethane (B149229) in the presence of a base to form 1-(2-nitrophenyl)-2-nitroethanol. Subsequent chemical modifications would be required to remove the second nitro group and reduce the hydroxyl group if necessary, making this a more indirect route to the desired precursor.

| Reaction Type | Reactant 1 | Reactant 2 | Product | Description |

| Grignard Reaction | 2-Nitrobenzaldehyde | Methylmagnesium Bromide | 1-(2-Nitrophenyl)ethanol | A direct, one-step method to form the target alcohol. |

| Henry Reaction | 2-Nitrobenzaldehyde | Nitromethane | 1-(2-Nitrophenyl)-2-nitroethanol | Forms a C-C bond but requires further steps to yield the desired precursor. |

Generation of 2,2,2-Trichloromethylcarbinols from Aromatic Aldehydes as Precursors

The synthesis of 2,2,2-trichloromethylcarbinols from aromatic aldehydes represents a crucial method for creating precursors for various trichloromethylated compounds. These carbinols are typically prepared through the addition of a trichloromethyl group to an aldehyde carbonyl. One effective protocol involves a decarboxylative trichloromethylation. acs.orgnih.gov

This transformation can be efficiently achieved using sodium trichloroacetate (NaTCA) as the source of the trichloromethyl anion. organic-chemistry.org For electron-deficient aromatic aldehydes, such as those bearing nitro groups, the reaction is often conducted in the presence of malonic acid, which serves as a proton source and prevents side reactions. acs.orgnih.gov The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is advantageous as it facilitates a homogeneous reaction medium. acs.orgorganic-chemistry.org A key benefit of this approach is the avoidance of the competing Cannizzaro reaction, which can be a significant issue with other methods that employ strong bases. acs.orgorganic-chemistry.org

A general scheme for this reaction is the treatment of an aromatic aldehyde with sodium trichloroacetate in DMSO. For electron-deficient substrates, the addition of malonic acid is critical for high yields. nih.govorganic-chemistry.org The reaction proceeds at room temperature and is typically complete within 40 to 60 minutes. organic-chemistry.org This method is notable for its high functional group tolerance, providing good to excellent yields for a wide range of aromatic aldehydes, including those with strongly electron-withdrawing groups like nitro, cyano, and ester functionalities. acs.org

Advanced Synthetic Techniques and Reaction Condition Optimization

The esterification of the precursor alcohol with a trichloroacetyl group to form the target compound, 1-(2-Nitrophenyl)ethyl trichloroacetate, requires careful optimization of reaction conditions to maximize yield and purity.

Catalytic Systems for Enhanced Esterification Yields

The formation of a trichloroacetate ester can be achieved by reacting the corresponding alcohol with trichloroacetic acid or one of its derivatives, such as trichloroacetyl chloride. While the reaction can sometimes proceed without a catalyst, particularly with a reactive acyl chloride, various catalytic systems can be employed to enhance reaction rates and yields. google.com

The use of an acid catalyst is a common strategy in esterification. While strong mineral acids can be effective, they may also promote side reactions. Organic acids, such as trifluoroacetic acid, have been reported as effective esterification catalysts for other systems. acs.org In the context of producing trichloroacetate esters, processes have been developed that utilize a mixture containing trichloroacetic acid and trichloroacetyl chloride, which can react with an alcohol to form the desired ester. google.com The presence of acetic anhydride can also serve as a catalyst in related chlorination processes leading to trichloroacetic acid derivatives. google.com

Below is a table summarizing potential catalytic approaches for the esterification process.

| Catalyst System | Reagents | Typical Conditions | Purpose |

| None | Alcohol + Trichloroacetyl Chloride | Inert solvent (e.g., Dichloromethane), often with a non-nucleophilic base (e.g., Pyridine) | Utilizes the high reactivity of the acyl chloride. The base scavenges the HCl byproduct. |

| Acid Catalyst | Alcohol + Trichloroacetic Acid | Reflux in a non-polar solvent (e.g., Toluene) with water removal (Dean-Stark trap) | Drives the equilibrium towards the ester product by removing water. |

| Activating Agent | Alcohol + Trichloroacetic Acid + Dicyclohexylcarbodiimide (DCC) | Aprotic solvent (e.g., Dichloromethane) | Forms a reactive intermediate from the carboxylic acid, facilitating nucleophilic attack by the alcohol. |

Solvent Effects and Reaction Homogeneity

The choice of solvent is a critical parameter in the synthesis of this compound, influencing both reaction rates and the stability of the reactants and products. The kinetics of reactions involving trichloroacetic acid and its derivatives are known to be highly solvent-dependent. rsc.orgresearchgate.net

A significant consideration is the potential for decarboxylation of the trichloroacetate group, a side reaction that can be accelerated by certain solvents. rsc.org Studies on the decarboxylation of trichloroacetic acid have shown that the reaction proceeds much faster in polar aprotic solvents like DMSO compared to protic solvents like water. rsc.orgresearchgate.net This is attributed to the differential solvation of the reactant and the transition state. researchgate.net While polar aprotic solvents can ensure reaction homogeneity, their tendency to promote decarboxylation may be detrimental to the final ester's stability.

Conversely, less polar or apolar solvents may slow the desired esterification reaction but can enhance the stability of the trichloroacetate product. The choice of solvent therefore requires a balance between achieving a homogeneous reaction environment for efficient esterification and minimizing the degradation of the product. nih.gov For the precursor synthesis involving sodium trichloroacetate, DMSO has been shown to be effective in creating a homogeneous reaction medium. acs.org

The following table outlines the general effects of different solvent classes on reactions involving trichloroacetate species.

| Solvent Class | Examples | Effect on Homogeneity | Effect on Trichloroacetate Stability |

| Polar Aprotic | DMSO, Acetonitrile | Generally high, effectively solvates ionic intermediates. | May accelerate decarboxylation by stabilizing the transition state. rsc.orgresearchgate.net |

| Polar Protic | Water, Ethanol | Can be effective, but may participate in side reactions (e.g., hydrolysis). | Slower decarboxylation compared to polar aprotic solvents. rsc.org |

| Apolar / Non-polar | Toluene, Hexane | Lower, may lead to heterogeneous mixtures depending on reactants. | Generally favors stability of the trichloroacetate group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving organic substrates and reagents. | Generally inert and a common choice for esterifications using acyl chlorides. |

Application of Continuous Flow Methodologies for Related Trichloromethylations

Continuous flow chemistry has emerged as a powerful technology for improving the safety, efficiency, and scalability of chemical syntheses. rsc.org This approach is particularly well-suited for reactions that are exothermic or involve the generation of gaseous byproducts. The synthesis of 2,2,2-trichloromethylcarbinols via the decarboxylative trichloromethylation of aromatic aldehydes is an excellent example of a related process that has been successfully adapted to a continuous flow setup. acs.orgnih.govorganic-chemistry.org

By performing the reaction in a plug-flow reactor, issues such as potential thermal runaway and uncontrollable degassing of CO₂ are effectively mitigated, significantly enhancing operational safety. organic-chemistry.org The continuous flow process allows for precise control over reaction parameters like temperature and residence time. acs.org In the case of trichloromethylcarbinol synthesis, elevating the temperature to 40 °C allowed for a short residence time of just 10 minutes. acs.org

This methodology has been successfully applied to the large-scale synthesis of several trichloromethylcarbinols, demonstrating its practical utility. nih.govorganic-chemistry.org The ability to safely scale up the production of these valuable intermediates highlights the significant advantages of continuous flow technology. acs.org

The table below presents data from the application of continuous flow methodology to the synthesis of 2,2,2-trichloromethylcarbinols from various aromatic aldehydes. acs.org

| Aldehyde Substrate | Scale (mmol) | Isolated Yield (%) | Residence Time (min) |

| 4-Nitrobenzaldehyde | 100 | 93 | 10 |

| 4-Chlorobenzaldehyde | 100 | 81 | 10 |

| 4-Bromobenzaldehyde | 100 | 71 | 10 |

| 2-Chlorobenzaldehyde | 100 | 85 | 10 |

Mechanistic Investigations of 1 2 Nitrophenyl Ethyl Trichloroacetate Reactivity

Hydrolytic Stability and Ester Cleavage Mechanisms

The cleavage of the ester bond in 1-(2-nitrophenyl)ethyl trichloroacetate (B1195264) can be achieved under both acidic and basic conditions, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Ester Hydrolysis: Kinetic and Mechanistic Studies

The rate of this reaction is influenced by the stability of the carbocation-like transition state. Computational studies on the acid-catalyzed hydrolysis of similar organic compounds have shown that the reaction proceeds through a two-step pathway, with the first step, the formation of a carbocation intermediate, being the rate-limiting step. copernicus.org The presence of the electron-withdrawing nitro group on the phenyl ring is expected to destabilize any developing positive charge on the benzylic carbon, potentially slowing down the hydrolysis compared to an unsubstituted analogue.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of 1-(2-Nitrophenyl)ethyl Trichloroacetate

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water molecule. |

| 5 | Elimination of the 1-(2-nitrophenyl)ethanol (B14764) leaving group. |

| 6 | Deprotonation to yield trichloroacetic acid and regenerate the acid catalyst. |

This table is based on the generally accepted mechanism for acid-catalyzed ester hydrolysis.

Base-Catalyzed Ester Hydrolysis: Nucleophilic Acyl Substitution Pathways

Under basic conditions, the hydrolysis of this compound occurs via a nucleophilic acyl substitution mechanism, often referred to as saponification. masterorganicchemistry.com This pathway is typically faster than the acid-catalyzed route. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition step leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the 1-(2-nitrophenoxide)ethoxide as the leaving group. A final, rapid acid-base reaction between the trichloroacetic acid and the alkoxide generates the trichloroacetate salt and 1-(2-nitrophenyl)ethanol.

The rate of base-catalyzed hydrolysis is significantly influenced by the nature of both the acyl and the alkoxy groups. The presence of the three electron-withdrawing chlorine atoms on the acetyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key feature of the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism. viu.ca

Nucleophilic Substitution Reactions Involving the Trichloroacetate Group

The trichloroacetate moiety plays a crucial role in the nucleophilic substitution reactions of this compound, primarily by acting as an effective leaving group.

Role of the Trichloroacetate Moiety as a Leaving Group

The effectiveness of a leaving group is related to its stability as an anion. The trichloroacetate anion is stabilized by the inductive effect of the three chlorine atoms, which delocalize the negative charge, making it a weak base and therefore a good leaving group. libretexts.orgpitt.edu This property facilitates nucleophilic substitution reactions at the ethyl carbon.

In principle, this could occur via either an SN1 or SN2 mechanism. An SN1 pathway would involve the departure of the trichloroacetate group to form a secondary carbocation at the benzylic position. The stability of this carbocation would be influenced by the electronic effects of the 2-nitrophenyl group. The electron-withdrawing nature of the nitro group would destabilize a carbocation at this position. Conversely, an SN2 reaction would involve the backside attack of a nucleophile, displacing the trichloroacetate group in a single, concerted step. pitt.edu The choice of solvent is also critical, with polar protic solvents favoring SN1 pathways and polar aprotic solvents favoring SN2 reactions. libretexts.orgnih.gov

Formation of Derivatives via Halogen Atom Substitution

While substitution at the ethyl carbon is more common, reactions involving the substitution of the chlorine atoms on the trichloroacetate moiety are also conceivable, though less favorable. The carbon-chlorine bonds in the trichloromethyl group are generally less reactive towards nucleophilic substitution than the ester linkage. However, under forcing conditions, a nucleophile could potentially displace one or more of the chlorine atoms. This type of reaction is not a standard pathway for trichloroacetate esters.

Reduction Chemistry of the Aromatic Nitro Functionality

The nitro group of the 2-nitrophenyl moiety is susceptible to reduction by a variety of reagents. A significant challenge in the reduction of nitroarenes containing ester functionalities is the potential for the reducing agent to also reduce the ester group. researchgate.net However, several methods have been developed for the selective reduction of the nitro group in the presence of an ester. thieme-connect.comorganic-chemistry.org

Common reagents for the reduction of aromatic nitro groups to amines include metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. masterorganicchemistry.comwikipedia.org More recently, systems like NaBH4-FeCl2 have been shown to be effective for the chemoselective reduction of nitro groups in ester-substituted nitroarenes, providing high yields of the corresponding anilines while leaving the ester group intact. researchgate.netthieme-connect.com

The reduction can also be controlled to yield intermediate products. For example, reduction with zinc dust and ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Table 2: Potential Products from the Reduction of the Nitro Group in this compound

| Reducing Agent | Potential Product |

| Fe, Sn, or Zn in acid | 1-(2-Aminophenyl)ethyl trichloroacetate |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 1-(2-Aminophenyl)ethyl trichloroacetate |

| NaBH4-FeCl2 | 1-(2-Aminophenyl)ethyl trichloroacetate |

| Zn, NH4Cl | 1-(2-Hydroxylaminophenyl)ethyl trichloroacetate |

This table outlines the expected products based on established reduction methodologies for aromatic nitro compounds.

Photochemical Reaction Mechanisms: A Detailed Analysis as a Photoremovable Moiety

The 1-(2-nitrophenyl)ethyl (NPE) group, a derivative of the classical 2-nitrobenzyl (NB) photoremovable protecting group (PPG), is extensively utilized for the temporary protection of various functional groups. Its utility stems from the ability to be cleaved with high spatiotemporal precision using light, releasing the protected molecule on demand. The underlying photochemical mechanism is a complex sequence of events initiated by the absorption of a photon, leading to the ultimate release of the leaving group and the formation of a 2-nitrosoacetophenone byproduct. A detailed understanding of this mechanism is crucial for optimizing photorelease protocols and designing new, more efficient photoremovable protecting groups.

The photochemistry of 2-nitrobenzyl and 1-(2-nitrophenyl)ethyl compounds is fundamentally governed by a Norrish Type II-like intramolecular reaction. wikipedia.org Upon absorption of a photon, typically in the UV range (300-365 nm), the nitro group is promoted to an electronically excited state. wikipedia.orgupenn.edu This excited state has diradical character, with one electron localized on each oxygen atom of the nitro group. wikipedia.org

The core photochemical transformation is initiated by the intramolecular transfer of a hydrogen atom from the benzylic α-position to one of the oxygen atoms of the ortho-nitro group. uni-konstanz.de This hydrogen abstraction is the primary photochemical process for all 1-(2-nitrophenyl)ethyl compounds. uni-konstanz.de The process can proceed from both the excited singlet (S1) and triplet (T1) states of the nitroaromatic chromophore. acs.orguni-konstanz.de Femtosecond transient absorption studies on the parent compound, 2-nitrotoluene, have shown that photoexcitation generates a short-lived excited singlet state which can decay via two pathways: a direct cdnsciencepub.comnih.gov hydrogen transfer to form the (Z)-aci-nitro species, or intersystem crossing to a longer-lived triplet state which then undergoes hydrogen transfer to form a bis-radical species that subsequently collapses to the aci-nitro intermediate. acs.org

The aci-nitro intermediates (or their corresponding anions, nitronates, at neutral pH) are the first readily observable transients following flash photolysis of 1-(2-nitrophenyl)ethyl compounds. nih.gov They are characterized by a strong transient absorption in the visible spectrum, typically with a maximum around 400 nm. nih.govresearchgate.net The formation of the aci-nitro intermediate occurs very rapidly, within nanoseconds of photoexcitation.

The decay of the aci-nitro intermediate is a crucial phase of the photorelease mechanism and its kinetics are often complex. The decay is pH-dependent and frequently follows a biexponential rate law, which is thought to be due to the formation of different geometric isomers of the aci-nitro tautomer. nih.govnih.gov For instance, in the photolysis of 1-(2-nitrophenyl)ethyl sulfate, the aci-nitro decay rate at pH 7 and 20°C was measured to be 18 s⁻¹. nih.gov However, this decay is not always the rate-limiting step for the final product release. acs.org Studies on various substituted 2-nitrobenzaldehydes have shown that electron-donating substituents on the aromatic ring lead to slower decays of the aci-nitro intermediates, while electron-withdrawing groups can accelerate the decay rate. nih.gov The pKa of the nitronic acid is also a key parameter; for 1-(2-nitrophenyl)ethyl sulfate, the pKa of the nitronic acid intermediate was determined to be approximately 3.69. nih.gov

| Compound | Condition | Decay Rate Constant (k) | Lifetime (τ) | Reference |

|---|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl sulfate | pH 7, 20°C | 18 s⁻¹ | ~56 ms | nih.gov |

| 1-(2-Nitrophenyl)ethyl ether derivative (caged alcohol) | pH 7.0, 2°C | 5020 s⁻¹ | ~0.2 ms | acs.org |

| 2-Nitrobenzaldehyde (B1664092) | - | ~1.7 x 10⁸ s⁻¹ | ~6 ns |

Initial mechanistic proposals suggested a linear sequence of events following the formation of the aci-nitro intermediate. However, more detailed investigations, particularly on 1-(2-nitrophenyl)ethyl ethers, have revealed the operation of parallel or competing reaction pathways for the consumption of this intermediate. acs.orgresearchgate.netscilit.com

Time-resolved spectroscopic studies have demonstrated that the decay of the aci-nitro intermediate does not proceed through a single channel. acs.org For a 1-(2-nitrophenyl)ethyl ether derivative, it was found that the subsequent hemiacetal intermediate is formed via two distinct competing pathways: a fast component, which accounts for approximately 80% of the reaction flux, and a slow component, which constitutes the remaining 20%. acs.orgresearchgate.net Crucially, only the minor, slower pathway is associated with the observed decay of the aci-nitro intermediate that is monitored by UV-vis spectroscopy at ~400 nm. acs.orgscilit.com This implies that the major, faster pathway bypasses the commonly observed aci-nitro decay process, proceeding through a transient that is not detected at this wavelength. unifr.ch The partitioning between these alternate paths is thought to be influenced by the specific pKa of the nitronic acid isomer formed upon photolysis. acs.org For 2-nitrobenzyl alcohols, two competing pathways for the decay of the primary aci-nitro photoproduct have also been identified: one involving cyclization to a benzisoxazolidine intermediate and another involving proton transfer to form a hydrated nitroso compound. nih.govrsc.org

A significant finding in the study of 1-(2-nitrophenyl)ethyl ethers is the identification of a relatively long-lived hemiacetal intermediate. acs.orgresearchgate.net This intermediate is formed following the decay of the aci-nitro species and precedes the final release of the alcohol. researchgate.netnih.govresearchgate.net The formation of this hemiacetal from the preceding cyclic intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative) is a key step in the release pathway. unifr.chacs.org

A key structural factor is the substitution at the benzylic carbon. The introduction of a methyl group at this position, creating the 1-(2-nitrophenyl)ethyl (NPE) system from the 2-nitrobenzyl (NB) system, generally increases the quantum yield. For example, the quantum yield for photolysis of an NPE-caged phosphate (B84403) (0.53) is significantly higher than that for many other caged compounds. upenn.eduresearchgate.netnih.gov This enhancement is attributed to the stabilization of the benzylic radical formed during the initial hydrogen abstraction step. researchgate.net

The nature of the leaving group also strongly influences the quantum yield. researchgate.net Good leaving groups and those that provide greater stabilization to the radical intermediate tend to result in higher photorelease efficiencies. researchgate.net Furthermore, substituents on the aromatic ring play a crucial role. Electron-donating groups can red-shift the absorption maximum to longer, less damaging wavelengths, but this often comes at the cost of a reduced quantum yield. oup.comoup.com The solvent and pH can also affect the reaction, primarily by influencing the equilibrium and kinetics of the aci-nitro intermediate, which in turn can alter the partitioning between productive release pathways and non-productive side reactions. uni-konstanz.de

| Compound | Wavelength | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 1-(2-Nitrophenyl)ethyl phosphate | 342 nm | 0.53 | researchgate.net |

| 1-(o-Nitrophenyl)ethyl tosylate | 365 nm | >80% decomp. in 10 min | upenn.edu |

| O-1-(o-Nitrophenyl)ethyl O',O''-diethyl phosphate | 365 nm | >80% decomp. in 10 min | upenn.edu |

| 1-(o-Nitrophenyl)ethyl benzoate | 365 nm | >80% decomp. in 10 min | upenn.edu |

Applications and Advanced Research Trajectories in Organic and Material Sciences

Building Block for Complex Molecule Synthesis

Beyond its role in photoprotection, the structural framework of 1-(2-Nitrophenyl)ethyl trichloroacetate (B1195264) can be utilized as a precursor for synthesizing more elaborate molecular structures, particularly those of biological relevance.

The 2-aryl-nitroalkane motif present in 1-(2-nitrophenyl)ethyl derivatives is a versatile synthetic handle. The nitro group can be transformed into a variety of other functional groups. For instance, reduction of the nitro group can yield an amine, which can then be further functionalized. This transformation opens pathways to the synthesis of valuable compounds like α-amino acids and other nitrogen-containing heterocyclic scaffolds that are prevalent in natural products and pharmaceuticals. nih.gov

The synthesis of diverse, natural product-like scaffolds is a key strategy in drug discovery for identifying new lead compounds. researchgate.net By using building blocks like 1-(2-nitrophenyl)ethyl derivatives, chemists can access unique chemical space and construct libraries of compounds for screening against biological targets, such as those involved in epigenetic regulation. nih.gov The combination of the aromatic ring and the ethyl side chain provides a foundational structure that can be elaborated through various synthetic transformations to create complex and biologically active molecules.

Application in Functionalized Polymer Synthesis within Material Science

The unique structural features of 1-(2-Nitrophenyl)ethyl trichloroacetate lend it significant potential as a specialized reagent in the synthesis of functionalized polymers. Its utility in this domain is primarily inferred from the well-established reactivity of its two key functional components: the trichloroacetate group and the 2-nitrobenzyl moiety.

The trichloroacetate portion of the molecule is a known initiator for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for creating polymers with well-defined architectures, molecular weights, and low polydispersity. The carbon-chlorine bonds in the trichloroacetate group can be homolytically cleaved in the presence of a transition metal catalyst, such as a copper or ruthenium complex, to generate a radical species that initiates the polymerization of various vinyl monomers. The "living" nature of ATRP allows for the synthesis of block copolymers and other complex architectures. While ethyl trichloroacetate has been more commonly studied, the principles of ATRP initiation are applicable to this compound, suggesting its role as an effective initiator.

Furthermore, the 1-(2-Nitrophenyl)ethyl group introduces a photosensitive element into the polymer chain. The 2-nitrobenzyl group is a well-documented photolabile protecting group. wikipedia.orgrsc.org Upon irradiation with UV light, the 2-nitrobenzyl group can be cleaved, unmasking a functional group. wikipedia.org If this compound is used as an initiator, this photosensitive group would be located at the terminus of the polymer chain. This would allow for the synthesis of polymers that can be deprotected or modified at their chain end post-polymerization using light as an external stimulus. This approach is highly valuable for applications in surface modification and the creation of photo-patternable materials.

The incorporation of the 2-nitrobenzyl moiety can also be achieved by designing monomers that contain this photolabile group. Subsequent polymerization, potentially initiated by a trichloroacetate-containing compound, would yield a polymer with photosensitive side chains. This would enable the fabrication of photodegradable polymers or materials whose properties, such as solubility or hydrophilicity, can be altered upon light exposure.

Employment in Glycosylation Reactions, including Trichloroacetimidate (B1259523) Donors

In the field of carbohydrate chemistry, the synthesis of oligosaccharides relies heavily on the use of glycosyl donors, which are activated sugar derivatives that can form glycosidic bonds with a glycosyl acceptor. Trichloroacetimidate donors are among the most widely used and effective glycosyl donors due to their high reactivity and the stereoselectivity they can impart.

While this compound itself is an ester and not a trichloroacetimidate, the presence of the 1-(2-nitrophenyl)ethyl group is highly relevant to the broader context of glycosylation chemistry, particularly concerning protecting group strategies. The 2-nitrobenzyl group and its derivatives are recognized as valuable photolabile protecting groups for hydroxyl functionalities in carbohydrates. nih.gov These groups are stable under a variety of reaction conditions used in oligosaccharide synthesis but can be selectively removed with UV light, offering an orthogonal deprotection strategy.

The synthesis of a glycosyl trichloroacetimidate donor functionalized with a 2-nitrophenyl-based protecting group would be a logical extension of established methodologies. For instance, a hydroxyl group on a monosaccharide could be protected as a 1-(2-nitrophenyl)ethyl ether. Following the deprotection of the anomeric hydroxyl group, it can be converted to a trichloroacetimidate. This resulting glycosyl donor would then be ready for a glycosylation reaction. The key advantage of this approach is the ability to unmask the protected hydroxyl group at a later stage of the synthesis using photolysis, without affecting other acid- or base-labile protecting groups. This is particularly useful in the synthesis of complex, branched oligosaccharides where selective deprotection is crucial.

Research has demonstrated the successful use of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides in glycosylation reactions, achieving good yields and high stereoselectivity. nih.gov This highlights the compatibility of the 2-nitrophenyl moiety with glycosylation chemistry and underscores the potential for similar systems derived from this compound.

Reagent in Analytical Chemistry for Detection and Quantification Methods

The chromophoric nature of the nitrophenyl group makes this compound and related compounds valuable in analytical chemistry, particularly for detection and quantification methods that utilize UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

The presence of the nitroaromatic ring allows for strong absorption of ultraviolet light. This property can be exploited for direct detection in HPLC analysis. Methods for the determination of phenol (B47542) and various nitrophenols in water samples by HPLC with UV detection have been well-established. chromatographyonline.com These methods demonstrate the feasibility of separating and quantifying aromatic nitro compounds with high sensitivity and reproducibility. Consequently, this compound, as well as its potential reaction products or metabolites, could be readily quantified using reversed-phase HPLC with a UV detector set to an appropriate wavelength.

Furthermore, nitrophenyl esters are widely used as chromogenic substrates in colorimetric assays. While p-nitrophenyl esters are more common, the principle can be extended to o-nitrophenyl derivatives. The hydrolysis of the ester bond, either chemically or enzymatically, releases a nitrophenolate ion under basic conditions, which exhibits a characteristic color that can be measured spectrophotometrically. This allows for the quantification of the hydrolysis reaction and, by extension, the activity of the catalyst or enzyme responsible for the hydrolysis.

The table below summarizes the chromatographic conditions that have been successfully employed for the analysis of related nitrophenol compounds, which could serve as a starting point for the development of an analytical method for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Monolithic RP-18e (150 mm × 4.6 mm I.D.) | chromatographyonline.com |

| Mobile Phase | 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |

| Flow Rate | 3 mL min⁻¹ | chromatographyonline.com |

| Detection | UV at maximum absorbance wavelength | chromatographyonline.com |

| Internal Standard | 2-chlorophenol | chromatographyonline.com |

Substrate in Enzymatic Reactions and Biocatalytic Transformations

The structural motifs within this compound suggest its potential as a substrate in various enzymatic reactions and biocatalytic transformations. Specifically, the ester linkage and the aromatic nitro group are functionalities that are recognized by certain classes of enzymes.

The ester bond in this compound makes it a potential substrate for esterases, a broad class of hydrolase enzymes. Many esterases are known to hydrolyze p-nitrophenyl esters, releasing the colored p-nitrophenolate upon hydrolysis, which forms the basis of many enzyme activity assays. mdpi.com By analogy, it is plausible that certain esterases could recognize and cleave the trichloroacetate ester of 1-(2-nitrophenylethanol). The enzymatic hydrolysis of such a substrate could be monitored by following the disappearance of the substrate or the appearance of the 1-(2-nitrophenyl)ethanol (B14764) product, for instance by HPLC. This could be useful for screening new esterase activities or for studying the substrate specificity of known enzymes.

The nitro group on the aromatic ring is a substrate for nitroreductases. These enzymes catalyze the reduction of nitroaromatic compounds to the corresponding hydroxylamines or amines. Biocatalytic reduction of nitro compounds is of significant interest for the synthesis of chiral amines and other valuable intermediates. mdpi.com The 1-(2-Nitrophenyl)ethyl moiety could be a substrate for enantioselective reduction by alcohol dehydrogenases (ADHs) if the corresponding nitroketone is used as a precursor. mdpi.com Alternatively, the nitro group of 1-(2-Nitrophenyl)ethyl alcohol (the hydrolysis product of the title compound) could be reduced by nitroreductases.

The potential enzymatic transformations of this compound and its derivatives are summarized in the table below.

| Enzyme Class | Potential Reaction | Potential Application |

|---|---|---|

| Esterases | Hydrolysis of the trichloroacetate ester | Screening for novel enzyme activities, substrate specificity studies |

| Nitroreductases | Reduction of the nitro group to an amine | Synthesis of amino-substituted aromatic compounds |

| Alcohol Dehydrogenases | Enantioselective reduction of the corresponding ketone | Synthesis of chiral β-nitroalcohols |

Structure Reactivity Relationships and Comparative Chemical Studies

Electronic and Steric Effects of the 2-Nitrophenyl Moiety on Reactivity

Electronic Effects: The nitro group (NO₂) is a potent electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). Positioned at the ortho position of the phenyl ring, the nitro group strongly deactivates the aromatic ring towards electrophilic substitution. nih.gov More importantly, this electron-withdrawing nature significantly impacts the benzylic carbon of the ethyl group. By pulling electron density away from the benzylic position, the nitro group stabilizes any developing negative charge and destabilizes any developing positive charge at this center. This electronic influence is crucial in reactions involving the cleavage of the ester linkage.

Steric Effects: The presence of the nitro group at the ortho position introduces considerable steric hindrance around the benzylic center. uchicago.edu This steric bulk can impede the approach of nucleophiles or other reactants, thereby influencing the rate and stereochemical outcome of reactions at the benzylic carbon. uchicago.edu The spatial arrangement of the 2-nitrophenyl group can dictate the preferred trajectory of attack for incoming reagents, playing a critical role in the stereoselectivity of reactions.

The Trichloroacetate (B1195264) Group: Its Influence as an Activating Group and Leaving Group

The trichloroacetate group is a highly functional component of the molecule, serving as both an activating group and an excellent leaving group.

As an Activating Group: The three chlorine atoms on the methyl group of the acetate (B1210297) are strongly electron-withdrawing. This inductive effect makes the carbonyl carbon of the trichloroacetate group highly electrophilic. mdpi.comchemicalbook.comresearchgate.net This increased electrophilicity renders the ester susceptible to nucleophilic attack, a key feature in its reactivity. mdpi.comchemicalbook.comresearchgate.net In the context of protecting group chemistry, this activation allows for the facile introduction of the 1-(2-nitrophenyl)ethyl group onto a substrate.

As a Leaving Group: The trichloroacetate anion is a very stable species due to the inductive effect of the three chlorine atoms, which delocalize the negative charge. This stability makes it an excellent leaving group in nucleophilic substitution reactions. nih.gov Good leaving groups are typically weak bases, and the trichloroacetate anion is the conjugate base of the strong trichloroacetic acid. nih.gov The efficiency of the trichloroacetate as a leaving group is a critical factor in reactions where the 1-(2-nitrophenyl)ethyl group is transferred to another molecule.

Comparative Analysis with Analogous Trichloroacetate Esters

To better understand the reactivity of 1-(2-nitrophenyl)ethyl trichloroacetate, a comparison with simpler analogous esters is instructive.

Reactivity of Methyl 2,2,2-Trichloroacetate and Ethyl 2,2,2-Trichloroacetate

Methyl 2,2,2-trichloroacetate and ethyl 2,2,2-trichloroacetate are well-studied compounds that provide a baseline for the reactivity of the trichloroacetate ester functionality. The reactivity of these esters is primarily dictated by the highly electrophilic carbonyl carbon, a result of the electron-withdrawing trichloromethyl group.

Studies have shown that the reactivity of alkyl trichloroacetates increases with a decreasing number of carbon atoms in the alkyl ester group. This suggests that methyl trichloroacetate would be slightly more reactive than ethyl trichloroacetate in certain reactions due to reduced steric hindrance. Both esters readily undergo nucleophilic acyl substitution and are significantly more reactive towards hydrolysis than their non-chlorinated analogs, ethyl acetate. mdpi.comchemicalbook.com This enhanced reactivity is attributed to the inductive effect of the chlorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack. mdpi.comchemicalbook.com

Below is a table comparing some physical properties of these analogous esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methyl 2,2,2-Trichloroacetate | C₃H₃Cl₃O₂ | 177.41 | 154 | 1.4874 (at 20°C) |

| Ethyl 2,2,2-Trichloroacetate | C₄H₅Cl₃O₂ | 191.44 | 168 | 1.378 |

Data sourced from PubChem and Sigma-Aldrich. nih.govnih.govwikipedia.org

General Reactivity Patterns of Trichloroacetic Acid Esters in Organic Transformations

Esters of trichloroacetic acid are versatile reagents in organic synthesis. nih.gov Their high reactivity makes them useful in a variety of transformations:

Acylation Reactions: Due to the activated carbonyl group, they are effective acylating agents for alcohols, amines, and other nucleophiles.

Protecting Group Chemistry: The trichloroethoxycarbonyl (Troc) group, derived from trichloroethanol, is a common protecting group for amines and alcohols, highlighting the utility of this class of compounds in multistep synthesis.

Precursors to Dichlorocarbene (B158193): In the presence of a strong base, trichloroacetate esters can eliminate to form dichlorocarbene, a reactive intermediate used in the synthesis of cyclopropanes.

Comparison with Other 1-Phenylethyl Protecting Groups (e.g., 1-(4-Nitrophenyl)ethyl acetate)

The 1-(2-nitrophenyl)ethyl group can be considered a type of protecting group, particularly in photolytic applications where the nitrobenzyl functionality allows for light-induced cleavage. A relevant comparison can be made with the isomeric 1-(4-nitrophenyl)ethyl acetate.

The position of the nitro group on the phenyl ring significantly affects the properties of the protecting group. The 2-nitrobenzyl and related groups are well-known photolabile protecting groups (PPGs). The mechanism of photolytic cleavage often involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the release of the protected substrate.

In contrast, the 4-nitrophenyl group in 1-(4-nitrophenyl)ethyl acetate also influences the reactivity of the benzylic position through its strong electron-withdrawing effect. However, its application as a photolabile protecting group follows a different pathway and efficiency compared to the ortho-substituted isomer. The 2-(4-nitrophenyl)ethyl (NPE) group has been utilized as a universal blocking group for nucleobases in oligonucleotide synthesis.

The choice between a 2-nitro and a 4-nitro substituted protecting group depends on the specific requirements of the synthesis, including the desired cleavage conditions (photolytic vs. chemical) and the stability towards other reagents.

Stereoselectivity and Chirality in Reactions Involving the Ethyl Moiety

The ethyl moiety in this compound contains a stereogenic center at the benzylic carbon. Consequently, reactions involving this center can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another.

The stereochemical outcome of a reaction at the benzylic position is influenced by several factors:

Steric Hindrance: The bulky 2-nitrophenyl group can direct the approach of a reagent to the less hindered face of the molecule. uchicago.edu

Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the stability of transition states, favoring one stereochemical pathway.

Nature of the Reagent and Catalyst: The use of chiral reagents or catalysts can induce high levels of stereoselectivity, leading to the formation of enantioenriched products.

The analysis of the chirality of the products from reactions involving this compound is crucial for applications where stereoisomeric purity is important, such as in the synthesis of pharmaceuticals. Chiral analysis techniques, such as chiral chromatography, are employed to determine the enantiomeric excess of the products.

Computational and Theoretical Approaches to Chemical Understanding

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions at the electronic level. For photolabile compounds like those in the 1-(2-nitrophenyl)ethyl family, these calculations can map out reaction pathways, identify transient species, and quantify energetic barriers, providing a theoretical framework for experimentally observed phenomena.

The photolytic cleavage of 1-(2-nitrophenyl)ethyl derivatives is a multi-step process initiated by an intramolecular hydrogen abstraction by the excited nitro group. Quantum chemical calculations, specifically semiempirical methods like PM3, have been employed to interpret the competing reaction pathways that emerge following this initial step. rsc.org

In studies of related 1-(2-nitrophenyl)ethyl ethers, these calculations helped to rationalize the formation of a key hemiacetal intermediate from the initial aci-nitro species. The calculations of reaction barriers provided a theoretical basis for understanding why the breakdown of this hemiacetal is the rate-limiting step for the release of the protected alcohol, a finding corroborated by experimental spectroscopy. rsc.org The computational analysis of transition state energies allows for a comparison of different potential pathways, explaining the observed reaction kinetics and product distributions.

The reactivity of the transient intermediates formed during photolysis is highly dependent on the surrounding pH. The aci-nitro intermediate, a key species in the cleavage mechanism, can exist in both protonated and deprotonated forms, each leading to different reaction outcomes. Theoretical calculations are crucial for predicting the acidity of such short-lived species.

For the nitronic acid isomer generated from the photolysis of 1-(2-nitrophenyl)ethyl ethers, AMSOL calculations have been utilized to estimate its pKa. rsc.org This predicted pKa value is critical for understanding how the equilibrium between the protonated aci-nitro acid and its conjugate base influences the partitioning between the different reaction pathways. This theoretical insight helps to explain why changes in pH can alter the efficiency and kinetics of the photorelease process. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides insight into reaction pathways, molecular dynamics (MD) simulations and conformational analysis are essential for understanding the physical behavior, flexibility, and interactions of a molecule over time.

Based on available literature, specific molecular dynamics simulations for 1-(2-nitrophenyl)ethyl trichloroacetate (B1195264) have not been extensively reported. However, conformational analysis of related molecules containing the o-nitrophenyl group has been performed. For instance, studies on more complex heterocyclic structures incorporating a 1-(o-nitrophenyl) substituent reveal that the orientation of this unsymmetrical group can lead to a variety of stable conformations, such as different chair and twisted-boat forms. This suggests that the linkage in 1-(2-nitrophenyl)ethyl trichloroacetate likely allows for considerable conformational flexibility, which could influence its interaction with solvents and its crystalline packing.

Advanced Spectroscopic Studies for Mechanistic Elucidation (e.g., Time-Resolved FTIR and UV-Vis Spectroscopy)

To experimentally validate and expand upon theoretical predictions, advanced spectroscopic techniques are indispensable. Time-resolved spectroscopy allows for the direct observation of short-lived intermediates that are central to the photolytic cleavage mechanism.

Flash photolysis studies on 1-(2-nitrophenyl)ethyl ethers, which serve as excellent models for the trichloroacetate derivative, have been conducted using both time-resolved UV-Vis and FTIR spectroscopy. rsc.org These experiments have provided definitive evidence for the reaction mechanism.

Upon laser excitation, the formation of the transient aci-nitro intermediate is observed, characterized by its strong absorption in the visible region. Time-resolved UV-Vis spectroscopy revealed that this intermediate decays on a microsecond to millisecond timescale. rsc.orguni-konstanz.de Crucially, these studies also identified a subsequent, longer-lived hemiacetal intermediate. The decay of this hemiacetal was found to be the rate-limiting step for the final release of the caged molecule and the formation of the 2-nitrosoacetophenone byproduct. rsc.org

The kinetic data gathered from these spectroscopic methods provide a detailed picture of the reaction timeline. For example, at a pH of 7.0, the decay of the aci-nitro intermediate occurs much more rapidly than the release of the final products, confirming that it is not the rate-limiting step under these conditions. rsc.org

| Process | Rate Constant (s⁻¹) | Technique |

|---|---|---|

| Aci-nitro Intermediate Decay | 5020 | UV-Vis Spectroscopy |

| Product Release (Hemiacetal Breakdown) | 0.11 | FTIR/UV-Vis Spectroscopy |

Hirshfeld Surface Analysis for Intermolecular Interactions in Related Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule within a crystal lattice. While the crystal structure of this compound itself is not detailed in the searched literature, analysis of related crystalline structures containing nitrophenyl moieties provides significant insight into the expected packing forces. mdpi.comiucr.org

In various crystals containing nitrophenyl groups, Hirshfeld surface analysis consistently reveals the predominance of several key interactions:

H···H Contacts : These are often the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery. mdpi.comiucr.org

O···H/H···O Contacts : These interactions, which include hydrogen bonds, are very significant, particularly due to the presence of the electron-withdrawing nitro group. The oxygen atoms of the nitro group frequently act as hydrogen bond acceptors. mdpi.comiucr.org

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 28 - 33% |

| O···H / H···O | 20 - 36% |

| C···H / H···C | 14 - 16% |

| N···H / H···N | ~13% |

| C···C | ~10% |

These analyses demonstrate that the packing in nitrophenyl-containing crystals is a complex interplay of multiple weak interactions, with hydrogen bonding and van der Waals forces playing the most critical roles in defining the supramolecular architecture. mdpi.comiucr.org

Future Research Directions and Unexplored Avenues

Development of Environmentally Benign Synthetic Routes

The imperative for sustainable chemical manufacturing necessitates the development of greener synthetic pathways for 1-(2-nitrophenyl)ethyl trichloroacetate (B1195264). Current methodologies often rely on traditional nitration and esterification processes that can generate hazardous waste and consume significant energy. researchgate.netwiley-vch.denih.govnih.gov Future research will likely focus on several key areas to mitigate these environmental concerns.

One promising avenue is the exploration of biocatalysis . Enzymes, such as lipases, have demonstrated considerable success in catalyzing esterification and transesterification reactions under mild conditions, offering a greener alternative to conventional acid-catalyzed methods. researchgate.netchemistryjournals.net Research into identifying or engineering enzymes that can efficiently synthesize 1-(2-nitrophenyl)ethyl trichloroacetate or its precursors could significantly reduce the environmental footprint of its production. For instance, studies on the enzymatic hydrolysis of p-nitrophenyl acetate (B1210297) provide a basis for exploring biocatalytic routes for related nitroaromatic esters. mdpi.com Furthermore, cofactor-free biocatalytic hydrogenation of nitro compounds presents a sustainable method for producing key amine precursors. chemrxiv.org

The adoption of alternative solvents and reagents is another critical area. Traditional organic solvents are often volatile and toxic. chemistryjournals.net Green chemistry promotes the use of more benign alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Similarly, replacing harsh nitrating agents with more environmentally friendly options, such as solid-supported reagents or processes utilizing dinitrogen pentoxide, could lead to cleaner production methods. researchgate.netresearchgate.net Research into photocatalytic and metal-free ipso-nitration of boronic acid derivatives also offers a milder and more selective route to nitroaromatic compounds. organic-chemistry.org

Finally, the implementation of process intensification technologies like microwave-assisted synthesis and flow chemistry can lead to more energy-efficient and scalable production. researchgate.netchemistryjournals.net Microwave irradiation can significantly reduce reaction times, while flow chemistry allows for better control over reaction parameters and minimizes waste. chemistryjournals.net

| Green Synthesis Strategy | Potential Application for this compound | Key Benefits |

| Biocatalysis | Enzymatic esterification of 1-(2-nitrophenyl)ethanol (B14764) with trichloroacetic acid or its derivative. | Mild reaction conditions, high selectivity, reduced byproducts. researchgate.netchemistryjournals.net |

| Alternative Solvents | Utilizing water or ionic liquids as the reaction medium for synthesis. | Reduced toxicity and volatility, potential for unique reactivity. chemistryjournals.net |

| Greener Reagents | Employing solid-supported nitrating agents or photocatalytic nitration methods. | Minimized hazardous waste, improved safety, and selectivity. researchgate.netorganic-chemistry.org |

| Process Intensification | Microwave-assisted synthesis or continuous flow reactor for the esterification step. | Reduced reaction times, lower energy consumption, enhanced scalability. researchgate.netchemistryjournals.net |

Expanding Applications in Advanced Photochemistry and Smart Materials

The ortho-nitrobenzyl ester moiety in this compound makes it a prime candidate for applications in advanced photochemistry and the development of smart materials. mdpi.comnih.gov These esters are well-known photolabile protecting groups (PPGs), which can be cleaved upon exposure to light, allowing for precise spatial and temporal control over the release of a protected molecule. acs.orgnih.govwikipedia.org

Future research is expected to focus on incorporating this compound into photo-responsive polymer networks . mdpi.comnih.gov By integrating this compound as a photocleavable crosslinker or pendant group, it is possible to create materials that change their properties, such as solubility or mechanical strength, in response to light. mdpi.comnih.gov This could lead to the development of advanced materials for applications like photopatterning, light-triggered drug delivery systems, and functional coatings. mdpi.comnih.govrsc.org The photolysis of the ortho-nitrobenzyl ester group leads to the release of the trichloroacetate anion and the formation of a 2-nitrosobenzaldehyde derivative, a reaction that has been studied for various ortho-nitrobenzyl compounds. researchgate.netrsc.orgresearchgate.netnih.govacs.orgresearchgate.net

The development of smart surfaces and interfaces is another exciting frontier. By anchoring this compound to a surface, its photochemical properties can be harnessed to control surface chemistry and wettability with light. mdpi.com This could have applications in microfluidics, cell culture, and the fabrication of biosensors.

Furthermore, the unique properties of the trichloroacetate leaving group could be explored in more detail. The efficiency of photorelease from ortho-nitrobenzyl protecting groups can be dependent on the nature of the leaving group. researchgate.net Understanding the specific kinetics and quantum yield of photolysis for this compound will be crucial for designing and optimizing its use in these advanced applications.

| Application Area | Role of this compound | Potential Impact |

| Photo-responsive Polymers | As a photocleavable crosslinker or side-chain functional group. | Creation of materials with light-tunable properties for drug delivery and tissue engineering. mdpi.comnih.gov |

| Smart Coatings | As a component that alters surface properties upon UV irradiation. | Development of self-healing coatings or surfaces with switchable wettability. mdpi.com |

| Photolithography | As a photoactive compound in photoresist formulations. | High-resolution patterning for microelectronics and microfabrication. mdpi.com |

| Controlled Release Systems | As a phototrigger for the release of trichloroacetic acid or other molecules. | Precise spatial and temporal control over the release of active agents. acs.orgnih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

One of the key areas where AI can make an impact is in the prediction of reaction outcomes and yields . acs.orgnih.gov By training neural networks on large datasets of chemical reactions, it is possible to develop models that can predict the major products and yields for the synthesis of this compound under various conditions. acs.orgacs.org This can save significant time and resources by reducing the need for extensive experimental screening.

Furthermore, ML algorithms can be employed for the optimization of reaction conditions . beilstein-journals.org Techniques like Bayesian optimization can efficiently navigate the complex parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and reactant concentrations) to identify the conditions that maximize yield and minimize byproducts. beilstein-journals.org This approach has the potential to significantly improve the efficiency and sustainability of the synthesis of this compound.

| AI/ML Application | Specific Use Case for this compound | Expected Advancement |

| Reaction Outcome Prediction | Predicting the yield and purity of the esterification reaction under different catalytic systems. | Reduced experimental effort and faster identification of viable synthetic routes. acs.orgnih.gov |

| Condition Optimization | Using Bayesian optimization to find the optimal temperature, solvent, and catalyst loading for synthesis. | Maximized product yield and minimized energy consumption. beilstein-journals.org |

| Automated Synthesis | Integrating AI with robotic platforms for the de novo synthesis and screening of derivatives. | Accelerated discovery of new compounds with desired photochemical properties. technologynetworks.com |

| Predictive Modeling of Photochemistry | Developing models to predict the quantum yield and photolysis byproducts under various conditions. | Enhanced design of photo-responsive materials with tailored properties. |

Exploration of New Catalytic Systems for Transformations Involving the Compound

The development of novel and efficient catalytic systems is crucial for expanding the synthetic utility of this compound and its derivatives. Research in this area can focus on both the synthesis of the compound and its subsequent transformations.

For the synthesis, exploring new catalysts for the esterification or transesterification reaction is a key objective. While traditional acid catalysts are effective, they can lead to side reactions and purification challenges. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized solid supports, offer advantages in terms of reusability and ease of separation. ijcce.ac.irijcce.ac.ireolss.netmdpi.comyoutube.comyoutube.com Recent advancements in developing bimetallic oxide cluster catalysts for ester synthesis using molecular oxygen as a green oxidant also present a promising direction. labmanager.com

The selective functionalization of the 1-(2-nitrophenyl)ethyl alcohol precursor is another important area. Developing catalysts that can selectively modify the aromatic ring or the ethyl side chain would provide access to a wider range of derivatives with tailored properties. For instance, catalysts for site-selective C-H functionalization could be employed to introduce new functional groups, thereby tuning the photochemical and physical properties of the resulting ester. nih.gov

Furthermore, new catalytic systems can be explored for transformations of the photolysis products . The 2-nitrosobenzaldehyde derivative formed upon irradiation could be a substrate for various catalytic reactions, opening up possibilities for tandem photochemical and catalytic processes. Additionally, exploring catalytic systems for the selective oxidation of the precursor alcohol, such as biomimetic copper/nitroxyl systems, could provide more efficient and sustainable routes to related ketone derivatives. mdpi.comresearchgate.net

| Catalytic System | Transformation Involving the Compound or its Precursors | Potential Benefits |

| Heterogeneous Catalysts (e.g., MOFs) | Esterification of 1-(2-nitrophenyl)ethanol with trichloroacetic acid. | Enhanced catalyst reusability, simplified product purification, and improved sustainability. ijcce.ac.irijcce.ac.irmdpi.com |

| Dirhodium Catalysts | Site-selective C-H functionalization of the 1-(2-nitrophenyl)ethanol precursor. | Access to a diverse library of derivatives with tunable properties. nih.gov |

| Biomimetic Oxidation Catalysts | Selective oxidation of 1-(2-nitrophenyl)ethanol to 2'-nitroacetophenone (B117912). | Mild and selective synthesis of ketone precursors for other applications. mdpi.comresearchgate.net |

| Nickel- or Cobalt-based Catalysts | Amination of the precursor alcohol. | Synthesis of amine derivatives for further functionalization. arabjchem.org |

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-nitrophenyl)ethyl trichloroacetate, and what analytical methods validate its purity?

The compound is synthesized via a two-step process: (1) Functionalization of the nitrophenyl group onto a nucleoside or amino acid scaffold using diastereomeric phosphoramidites (for DNA applications) or coupling reagents like EDC/HOBt for peptide derivatives . (2) Esterification with trichloroacetyl chloride under anhydrous conditions . Purity is validated using reversed-phase HPLC (C18 column, UV detection at 254 nm) and H/C NMR to confirm regioselectivity and absence of hydrolytic byproducts .

Basic: How does steric bulkiness of substituents on the nitrophenyl group influence photochemical efficiency?

Steric effects are critical for photolysis kinetics. For example, replacing a methyl group with a phenyl group at the α-position (as in NPPM cages) increases steric hindrance, slowing photolytic release rates by ~30% compared to smaller substituents. This is quantified using UV-Vis spectroscopy (365 nm irradiation) and HPLC to monitor release kinetics of caged molecules (e.g., auxins or nucleosides) .

Advanced: What methodologies analyze stereochemical effects on DNA duplex stability in NPE-caged systems?

Circular dichroism (CD) spectroscopy and thermal denaturation assays ( measurements) are employed to assess duplex stability. For example, (R)- and (S)-enantiomers of NPE-caged cytidine exhibit differences of 2–4°C due to stereochemistry-dependent steric clashes with adjacent base pairs. Molecular dynamics simulations further rationalize these effects .

Advanced: How does ethyl trichloroacetate act as a co-catalyst in Ziegler-type polymerizations?

Ethyl trichloroacetate enhances Lewis acidity in catalyst systems (e.g., TiCl-based), stabilizing transition states during propylene polymerization. Mechanistic studies using C-labeled ethylene and in situ IR spectroscopy reveal its role in modulating electron-deficient metal centers, increasing polymerization rates by 15–20% .

Basic: What are the primary applications of NPE-caged compounds in photoremovable protecting groups?

NPE groups enable spatiotemporal control in biological systems:

- Neuroscience : Uncaging glutamate in neuronal studies using 365 nm light .

- DNA Repair Studies : Site-specific release of modified nucleosides to probe repair mechanisms .

- Plant Biology : Light-activated auxin (NPE-NAA) to study tropism .

Advanced: What contradictions exist regarding hydrolytic stability of trichloroacetate esters under physiological conditions?

Conflicting data arise from pH-dependent hydrolysis:

- Acidic Conditions : Ethyl trichloroacetate hydrolyzes rapidly ( = 2 h at pH 3) via nucleophilic acyl substitution, forming dichloroacetic acid (traced by GC-MS) .

- Neutral pH : Stability increases ( > 72 h), but conflicting reports suggest trace metal ions (e.g., Fe) accelerate degradation. Resolution requires controlled experiments with ICP-MS to exclude metal contamination .

Basic: Which spectroscopic techniques characterize this compound?

- UV-Vis : Absorbance at 260–280 nm confirms nitroaromatic conjugation .

- FT-IR : Peaks at 1720 cm (ester C=O) and 1520 cm (NO asymmetric stretch) .

- NMR : H signals at δ 1.3–1.5 ppm (ethyl CH) and δ 4.3–4.5 ppm (CH adjacent to ester) .

Advanced: How do reaction conditions influence catalytic dechlorination of ethyl trichloroacetate?

Palladium-catalyzed hydrogenation reduces trichloroacetate to dichloro derivatives. Key factors:

- Solvent Polarity : Acetonitrile vs. THF alters reaction rates (k = 0.12 vs. 0.08 min) due to Pd dispersion .

- Temperature : Elevated temps (>60°C) favor over-reduction to chloroacetic acid. Reaction progress is monitored via F NMR (if fluorinated analogs are used) or LC-MS .

Basic: What safety considerations are critical when handling ethyl trichloroacetate?

- Toxicity : Acute exposure risks (LD = 250 mg/kg in rats) necessitate fume hood use .

- Storage : Stabilize with 0.1% BHT at –20°C to prevent radical degradation .

- Spills : Neutralize with sodium bicarbonate before disposal .

Advanced: What experimental designs optimize studies on substituent effects in NPE-caged compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.